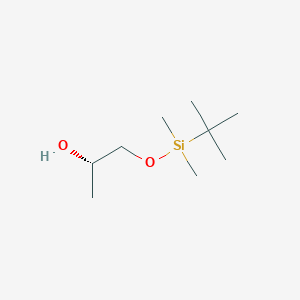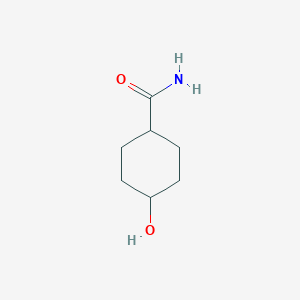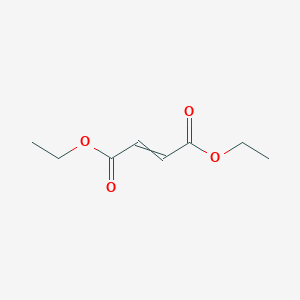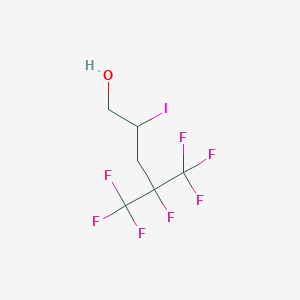
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL
概要
説明
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is a chiral compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a secondary alcohol. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups to prevent unwanted reactions during multi-step synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL typically involves the protection of (S)-propan-2-ol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
(S)-Propan-2-ol+TBDMSClBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The secondary alcohol group in (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) in methanol are typical reagents for deprotection.
Major Products Formed
Oxidation: Formation of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Regeneration of (S)-propan-2-ol.
科学的研究の応用
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is widely used in scientific research due to its role as a protecting group in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex molecules by protecting hydroxyl groups during multi-step reactions.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The primary function of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is to protect hydroxyl groups during chemical reactions. The TBDMS group is stable under a variety of conditions, preventing unwanted side reactions. The deprotection mechanism involves the cleavage of the silicon-oxygen bond, typically facilitated by fluoride ions or acidic conditions, to regenerate the free hydroxyl group.
類似化合物との比較
Similar Compounds
(S)-1-((Trimethylsilyl)oxy)propan-2-OL: Similar protecting group but with a trimethylsilyl (TMS) group instead of TBDMS.
(S)-1-((Tert-butyldiphenylsilyl)oxy)propan-2-OL: Features a tert-butyldiphenylsilyl (TBDPS) group, offering greater steric protection.
(S)-1-((Methoxymethyl)oxy)propan-2-OL: Uses a methoxymethyl (MOM) protecting group, which is more easily removed under acidic conditions.
Uniqueness
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is unique due to the balance it offers between stability and ease of removal. The TBDMS group provides robust protection under a wide range of conditions, making it suitable for complex synthetic routes. Its deprotection is also relatively straightforward, typically requiring mild conditions.
特性
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDRAYUVSVPPR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)



![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)




![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)


![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
